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High background fluorescence in Fluorescence In Situ Hybridization (FISH) is a common
challenge that can obscure results and lead to incorrect interpretations.[1] This guide provides
troubleshooting strategies and detailed protocols to help researchers, scientists, and drug
development professionals minimize background noise and enhance the clarity of their FISH
analyses.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence in FISH?

High background fluorescence in FISH can stem from several factors throughout the
experimental workflow. The main culprits include:

» Autofluorescence: Tissues and cells can have endogenous molecules, such as collagen,
elastin, lipofuscin, and flavins, that fluoresce naturally.[2][3] Fixatives like formaldehyde can
also induce autofluorescence.[2]

» Non-specific Probe Binding: Probes may bind to non-target sequences or cellular
components, leading to unwanted background signals.[1][4] This can be caused by issues
with probe design, concentration, or hybridization conditions.
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Inadequate Washing: Insufficient or poorly optimized washing steps can fail to remove
unbound or non-specifically bound probes, resulting in high background.[1][5]

Problems with Sample Preparation: Improper fixation (both under- and over-fixation),
suboptimal tissue section thickness, and cellular debris can all contribute to increased
background.[1][6]

Reagent Quality: The quality of reagents, including fixatives, hybridization buffers, and wash
solutions, is crucial. Using old or contaminated reagents can introduce background
fluorescence.[6]

Q2: How can | determine the source of my high background?
To pinpoint the source of high background, consider running a series of controls:

» No-probe control: Process a slide without adding the FISH probe to assess the level of
autofluorescence from the sample itself.

Different probe control: If you suspect an issue with a specific probe, try a different, validated
probe on a similar sample.

Varying stringency washes: Test different wash conditions (e.g., temperature, salt
concentration) to see if background is reduced.[5]

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during FISH
experiments.

Issue 1: High Autofluorescence

Autofluorescence is the natural fluorescence of the biological specimen and can significantly
obscure the specific FISH signal.

Solutions:

o Photobleaching: Exposing the sample to intense light before hybridization can reduce
autofluorescence.[7][8] This method has been shown to be effective for various tissues,
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including the brain and lungs.[8][9]

e Chemical Quenching:

o Sudan Black B (SBB): A 0.1% solution of SBB in 70% ethanol can effectively quench
autofluorescence, particularly from lipofuscin.[2][3]

o Sodium Borohydride (NaBH4): Treatment with NaBH4 can reduce aldehyde-induced
autofluorescence.[10][11]

e Spectral Imaging and Image Analysis: Advanced microscopy techniques can distinguish the
emission spectra of specific probes from the broad spectrum of autofluorescence, allowing
for computational subtraction of the background.[12]

Experimental Protocols

Protocol 1: Sudan Black B Treatment for
Autofluorescence Reduction

This protocol is effective for reducing autofluorescence in formalin-fixed, paraffin-embedded
(FFPE) and frozen tissue sections.[2][3]

Materials:

Sudan Black B (SBB) powder

70% Ethanol

Coplin jars or staining dishes

Phosphate-buffered saline (PBS)
Procedure:

e Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 30 minutes to
dissolve.
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 After the final post-hybridization wash step and before counterstaining, immerse the slides in
the SBB solution for 5-10 minutes at room temperature.

» Rinse the slides thoroughly in PBS for 3 x 5 minutes to remove excess SBB.

e Proceed with counterstaining (e.g., DAPI) and mounting.

Protocol 2: Optimizing Wash Stringency

Proper washing is critical for removing non-specifically bound probes.[1][5] The stringency of
the washes can be adjusted by altering the temperature and salt concentration (SSC).

Materials:

20X SSC buffer

Formamide

Tween-20 or Triton X-100

Water bath or incubator

Procedure:

Prepare Wash Buffers:
o Low Stringency Wash: 2X SSC / 0.1% Tween-20

o High Stringency Wash: 0.4X SSC / 0.3% Tween-20 at 72°C

After hybridization, carefully remove the coverslip.

Immerse slides in the high stringency wash solution in a pre-warmed water bath at 72°C for
2 minutes.[13]

Transfer slides to the low stringency wash solution at room temperature for 1 minute.

Proceed with dehydration and mounting.
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Note: The optimal formamide concentration in the hybridization buffer and the corresponding
salt concentration in the wash buffer are interdependent. Refer to the table below for guidance.

Data Presentation
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Problem

Potential Cause

Recommended
Action

Expected Outcome

High Autofluorescence

Endogenous
fluorophores (e.g.,

lipofuscin, collagen)

Treat with 0.1%
Sudan Black B in 70%
ethanol for 5-10
minutes.[2][3]

Significant reduction
in background
fluorescence,
improving signal-to-
noise ratio.

Aldehyde fixation

Treat with 0.1%
sodium borohydride in
PBS for 3x 10

minutes.[10]

Quenching of fixation-
induced

autofluorescence.

Non-specific Probe

Probe concentration

Decrease probe

concentration in 2-fold

Reduced background

with minimal impact

Binding too high ) on specific signal
increments.[5] ) ]
intensity.
] Increase formamide -
Suboptimal o More specific probe
o concentration in o

hybridization o binding and reduced

) hybridization buffer by )
stringency off-target signals.

5-10%.[14]

Inadequate Washing

Insufficient wash

stringency

Increase wash
temperature to 72°C
and decrease SSC
concentration (e.g., to
0.4X).[13]

Removal of non-
specifically bound
probes, leading to a

cleaner background.

Contaminated wash

Prepare fresh wash

buffers for each

Elimination of

background caused

buffers ] ]
experiment.[6] by contaminants.
Optimize fixation time;
Poor Sample o perform antigen
] Over-fixation ] ]
Preparation retrieval if necessary.

[1]

Improved probe
penetration and
reduced non-specific

binding.

FFPE section too thick

Cut sections at 3-4um
thickness.[1]

Better probe

penetration and
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clearer signal

visualization.

Table 1: Formamide Concentration and Corresponding Wash Buffer Composition

o L NaCl Concentration in Washing Buffer
% Formamide in Hybridization Buffer

(mM)
10 450
20 225
30 112
40 56
50 28

This table provides a starting point for optimizing wash conditions based on the formamide
concentration in the hybridization buffer.[15]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background
fluorescence in FISH experiments.
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High Background in FISH

Assess Autofluorescence
(No-probe control)

No

Autofluorescence is High

Autofluorescence is Low

Apply Autofluorescence
Reduction Method
(e.g., Sudan Black B, Photobleaching)

Evaluate Non-specific
Probe Binding

Optimize Probe Concentration
and Hybridization Conditions

Optimize Wash Stringency
(Temperature, Salt Concentration)

Review Sample Preparation
(Fixation, Sectioning)

Resolved Unresolved

Problem Persists:

Clear Signal, Low Background Consult Further

Click to download full resolution via product page

Caption: A flowchart for troubleshooting high background in FISH.
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This comprehensive guide should serve as a valuable resource for researchers to effectively
troubleshoot and reduce background fluorescence in their FISH experiments, ultimately leading
to more reliable and interpretable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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troubleshooting-background-fluorescence-in-fish]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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